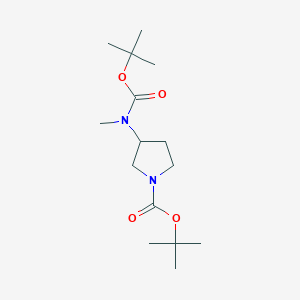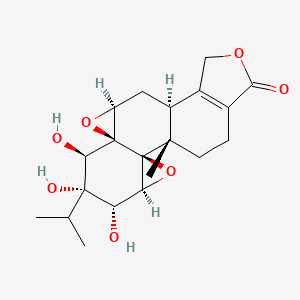
Epi-triptolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-triptolide is a derivative of triptolide, a diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F. Triptolide and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epi-triptolide involves multiple steps, starting from triptolide. The process typically includes selective epoxidation and functional group modifications to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Epi-triptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the epoxide groups, leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .
Scientific Research Applications
Epi-triptolide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Epi-triptolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptosis.
Modulation of HSP70: It decreases the expression of heat shock protein 70 (HSP70), leading to increased cellular stress and apoptosis.
Calcium Release: this compound affects calcium release, contributing to its cytotoxic effects on cancer cells
Comparison with Similar Compounds
Epi-triptolide is compared with other similar compounds, such as:
Triptolide: The parent compound with similar biological activities but higher toxicity.
Celastrol: Another compound from Tripterygium wilfordii Hook F. with anti-inflammatory and anticancer properties.
Tripdiolide: A derivative with distinct pharmacological profiles
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to its parent compound, triptolide .
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
DYVDZVMUDBCZSA-CIVMWXNOSA-N |
Isomeric SMILES |
CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)

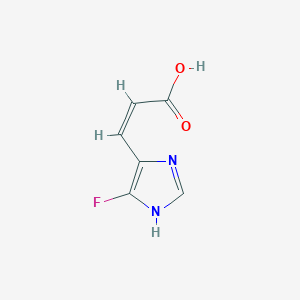
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)
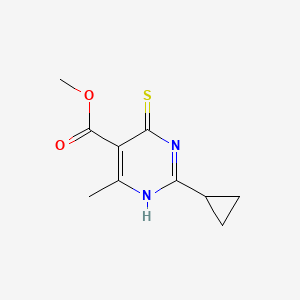


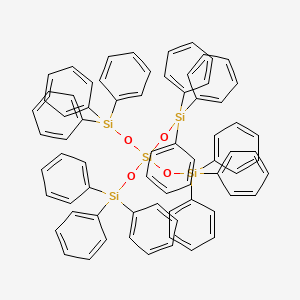
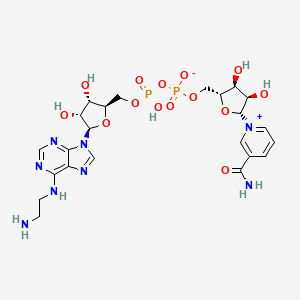
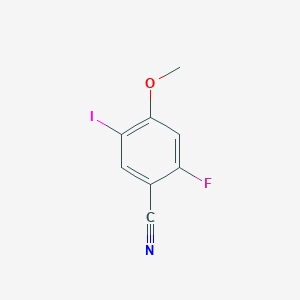
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
